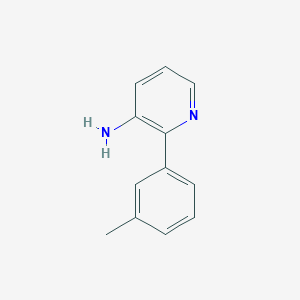

2-(3-Methylphenyl)pyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylphenyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-4-2-5-10(8-9)12-11(13)6-3-7-14-12/h2-8H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRUVXLKXZKMMSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401300675 | |

| Record name | 2-(3-Methylphenyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886508-69-6 | |

| Record name | 2-(3-Methylphenyl)-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886508-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Methylphenyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Strategies for Carbon-Carbon Bond Formation

The key challenge in synthesizing 2-(3-Methylphenyl)pyridin-3-amine is the formation of the C-C bond between the pyridine (B92270) and the 3-methylphenyl (m-tolyl) rings. Palladium-catalyzed cross-coupling reactions are the premier methods for this transformation.

Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful tools for creating biaryl compounds. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly relevant.

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming carbon-carbon bonds. It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. nih.gov For the synthesis of this compound, this would involve coupling a 2-halopyridin-3-amine derivative with (3-methylphenyl)boronic acid.

Research on related structures, such as the coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids, provides a well-documented protocol. nih.govresearchgate.net These reactions generally proceed in good yields and are tolerant of the amine functional group on the pyridine ring. nih.gov The choice of catalyst, base, and solvent is crucial for optimizing the reaction yield. Tetrakis(triphenylphosphine)palladium(0) is a commonly used catalyst, with a base such as potassium phosphate (B84403) in a dioxane/water solvent system. nih.govresearchgate.net

Table 1: Suzuki-Miyaura Coupling for Pyridine Derivatives

| Reactant A | Reactant B | Catalyst | Base | Solvent | Temperature (°C) | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 5-bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 | Moderate to Good | nih.govresearchgate.net |

This table is interactive. Click on the headers to sort the data.

While traditionally a method for C-N bond formation, the principles of palladium-catalyzed coupling are relevant. The Buchwald-Hartwig amination specifically couples an amine with an aryl halide. wikipedia.org Its development has allowed for the synthesis of aryl amines under milder conditions than traditional methods like nucleophilic aromatic substitution. wikipedia.org The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, association of the amine, deprotonation, and finally, reductive elimination to yield the product and regenerate the catalyst. wikipedia.orglibretexts.org

In a synthetic route towards 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a Buchwald-Hartwig amination was employed as a key step after an initial Suzuki-Miyaura coupling, demonstrating the utility of this reaction in building complex pyridine-containing structures. ntnu.no The choice of phosphine (B1218219) ligand is critical, with bulky, electron-rich ligands like t-BuXPhos and XPhos often providing the best results, especially when coupling with less reactive aryl chlorides. nih.gov

Table 2: Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-chlorotoluene | Aniline | 3-Aryl-2-phosphinoimidazo[1,2-a]pyridine ligands / Pd | - | - | - | 76% | nih.gov |

| Bromobenzene | Various secondary amines | [Pd(allyl)Cl]₂ / Phosphine Ligand | t-BuONa, t-BuOLi, Cs₂CO₃ | Toluene | - | Good to Excellent | nih.gov |

This table is interactive. Click on the headers to sort the data.

Nucleophilic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) presents a classical route for synthesizing substituted pyridines. In this approach, a nucleophile attacks a pyridine ring that is substituted with a good leaving group (like a halogen) at an electron-deficient position. For the synthesis of this compound, this could involve the reaction of a 2-chloropyridin-3-amine with a suitable 3-methylphenyl nucleophile, or the reaction of 3-methylaniline (m-toluidine) with a 2-halopyridine derivative.

An example of this strategy is the synthesis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, where m-toluidine (B57737) acts as a nucleophile, displacing a chlorine atom from the 4-position of a pyridine ring. The reaction is conducted in water at elevated temperatures. chemicalbook.com Similarly, 3-nitro-N-(3-methylphenyl)pyridine-2-amine can be synthesized by reacting 2-chloro-3-nitropyridine (B167233) with 3-methylaniline in n-butanol under reflux. acs.org The nitro group in this precursor activates the ring towards nucleophilic attack and can subsequently be reduced to the desired amine.

Multi-Step Synthesis Sequences

The synthesis of complex molecules like this compound often requires a multi-step approach, combining several reaction types. A plausible sequence could begin with a nucleophilic aromatic substitution to form a precursor, followed by functional group manipulations.

For instance, a synthetic sequence could start with the reaction of 2-chloro-3-nitropyridine and 3-methylaniline. acs.org The resulting intermediate, 3-nitro-N-(3-methylphenyl)pyridine-2-amine, contains the core carbon skeleton. The final step would be the reduction of the nitro group to an amine. This reduction can be achieved using various reagents, such as iron powder in the presence of an acid or catalytic hydrogenation with palladium on carbon (Pd/C) and a hydrogen source like ammonium (B1175870) formate. acs.orggoogle.com

Flow chemistry offers a modern paradigm for multi-step synthesis, allowing for the sequential combination of reactions in a continuous stream, often leading to higher yields, purity, and safety. syrris.jp This methodology transforms conventional batch processes into a dynamic system where starting materials are passed through columns containing immobilized reagents and catalysts to generate the final product. syrris.jp

Mechanistic Investigations of Synthetic Routes

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols. The catalytic cycles of Suzuki-Miyaura and Buchwald-Hartwig reactions have been extensively studied. The Suzuki-Miyaura mechanism involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination of the biaryl product to regenerate the Pd(0) catalyst.

Mechanistic studies on the Buchwald-Hartwig amination confirm a similar cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org A potential side reaction is β-hydride elimination from the palladium amide intermediate, which can lead to hydrodehalogenation of the starting material. wikipedia.org The development of bulky, electron-rich phosphine ligands has been instrumental in promoting the desired reductive elimination over these side pathways. nih.gov

In some cases, unexpected reactivity can provide mechanistic insights. For example, during the synthesis of a pyrimidine (B1678525) derivative, tertiary amines intended to act as non-nucleophilic bases were observed to participate in nucleophilic aromatic substitution reactions, highlighting that the distinction between a base and a nucleophile can be context-dependent. mdpi.com Computational studies, such as Density Functional Theory (DFT), are also employed to investigate reaction pathways, frontier molecular orbitals, and reactivity indices of pyridine derivatives, providing deeper mechanistic understanding. nih.gov

Elucidation of Catalytic Cycles

Catalytic cycles are fundamental to understanding and optimizing the synthesis of complex molecules like this compound. In the context of transition-metal-catalyzed reactions, such as the Suzuki coupling, the catalytic cycle typically involves three key steps:

Oxidative Addition: The active palladium(0) catalyst reacts with the halo-pyridine, inserting itself into the carbon-halogen bond to form a palladium(II) complex.

Transmetalation: The organoboron compound (3-methylphenylboronic acid) exchanges its organic group with the halide on the palladium complex. This step is often facilitated by a base.

Reductive Elimination: The two organic groups (the pyridine and the 3-methylphenyl) on the palladium(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the cycle.

More advanced catalytic systems, such as dual catalysis involving N-heterocyclic carbenes (NHCs) and photoredox catalysts, have also been developed for related transformations. nih.gov In one such system, a ruthenium complex, upon irradiation, oxidizes a tertiary amine to form an iminium ion, while an NHC activates an aldehyde to create a nucleophilic Breslow intermediate. nih.gov These two intermediates then combine to form a new C-C bond. nih.gov Similarly, organophosphorus redox catalysis can be employed for the three-component synthesis of 2-amidopyridines from amines, carboxylic acids, and pyridine N-oxides, showcasing a tandem process where the catalyst drives both amide bond formation and subsequent functionalization in a single pot. nih.gov

Identification of Reaction Intermediates

The identification of transient species, or reaction intermediates, is crucial for confirming a proposed reaction mechanism. These intermediates are often highly reactive and may require specialized techniques for detection and characterization. In the synthesis of related heterocyclic systems, various intermediates have been identified.

Iminium Ions and Enamines: In organocatalytic reactions involving prolinol ethers, iminium salts and enamines are key reactive intermediates. ethz.ch Their structures, which dictate the stereochemical outcome of the reaction, have been characterized using X-ray crystallography and NMR spectroscopy. ethz.ch

Breslow Intermediate: In catalysis involving N-heterocyclic carbenes (NHCs), the nucleophilic Breslow intermediate is a well-established species formed from the reaction of the NHC with an aldehyde. nih.gov

Metal-Bridged Precursors: In reactions involving metal catalysts, intermediates such as chloride-bridged palladium or platinum precursors can sometimes be isolated as poorly soluble precipitates before proceeding to the final product. acs.org

The characterization of these intermediates often relies on a combination of spectroscopic methods (NMR, IR, UV-Vis) and, where possible, single-crystal X-ray diffraction. ethz.chderpharmachemica.comresearchgate.net For example, in one multicomponent reaction, a key intermediate was trapped and characterized by ¹H and ¹³C NMR to support the proposed reaction pathway. researchgate.net

Kinetic Studies of Reaction Pathways

Kinetic studies provide quantitative insight into reaction rates, reaction order, and the energy barriers involved in a chemical transformation, further elucidating the reaction mechanism. Such studies for the synthesis of this compound would involve systematically varying the concentration of reactants and catalysts while monitoring the rate of product formation, typically using techniques like HPLC or NMR spectroscopy. chemicalbook.com

Derivatization and Functionalization Strategies

The primary amine group and the aromatic rings of this compound serve as handles for a wide range of chemical modifications, allowing for the synthesis of diverse analogues and derivatives.

Synthesis of Substituted Pyridin-3-amine Analogues

The core structure of this compound can be systematically modified to produce a library of analogues. This is typically achieved by using substituted starting materials in the initial synthesis.

Substitution on the Phenyl Ring: By replacing 3-methylphenylboronic acid with other substituted phenylboronic acids (e.g., 4-ethoxyphenyl, 4-trifluoromethoxyphenyl), a variety of analogues with different electronic and steric properties on the phenyl ring can be generated. acs.org

Substitution on the Pyridine Ring: Starting with substituted 2-chloropyridines allows for modifications to the pyridine core. For example, the reaction of 4-Chloropyridine-3-sulfonamide with m-toluidine yields 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, an analogue with a sulfonamide group on the pyridine ring. chemicalbook.comchemicalbook.com

Multi-component Strategies: A two-pot, three-component procedure has been developed that allows for rapid access to diverse tri- and tetrasubstituted pyridines by varying the aldehyde, α,β-unsaturated acid, and enamine components. nih.gov

Table 1: Examples of Substituted Pyridine Analogues

Formation of Schiff Bases and Imine Derivatives

The primary amine at the C3 position of this compound can readily undergo condensation with aldehydes or ketones to form Schiff bases, also known as imines. This reaction is typically reversible and may be catalyzed by a weak acid or base. derpharmachemica.com

The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic azomethine (-C=N-) bond. The resulting Schiff bases are versatile ligands in coordination chemistry and can serve as intermediates for further synthetic transformations. derpharmachemica.comekb.eg Studies on the reaction of pyridyl aldehydes with anilines have shown that these reactions proceed readily, sometimes with subsequent interesting rearrangements. derpharmachemica.com The reaction of this compound with various aldehydes would produce a range of imine derivatives with extended conjugation.

Table 2: Potential Schiff Base Formation

Amidation and Acylation Reactions

Acylation of the primary amine group is a fundamental functionalization strategy. The reaction of this compound with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (under coupling conditions) yields the corresponding amides. These reactions are typically robust and high-yielding.

For example, reacting the amine with methanesulfonyl chloride in the presence of a base would produce the corresponding sulfonamide. prepchem.com Similarly, reaction with an acyl chloride like 3,5-bis(trifluoromethyl)benzoyl chloride would yield the N-acylated amide derivative. acs.org An organophosphorus-catalyzed three-component reaction provides a modern approach to directly synthesize 2-amidopyridines from a pyridine N-oxide, a carboxylic acid, and an amine, demonstrating a convergent method for this class of compounds. nih.gov

Table 3: Examples of Amidation and Acylation Reactions

Incorporation into Polycyclic Systems

The synthesis of polycyclic aromatic compounds often relies on the strategic cyclization of functionalized precursors. For aminopyridines, several classical and modern annulation reactions are typically employed to construct additional fused rings. These methods include, but are not limited to, the Skraup, Combes, Friedländer, and Pictet-Spengler reactions, as well as various metal-catalyzed cross-coupling and cyclization cascades.

Theoretically, the 3-amino group of this compound could serve as a nucleophile to react with appropriate bifunctional electrophiles, leading to the formation of a new heterocyclic ring fused to the pyridine core. For instance, a reaction with a 1,3-dicarbonyl compound under acidic conditions could potentially lead to a tetracyclic system via a reaction analogous to the Combes quinoline (B57606) synthesis. Similarly, a reaction with an α-halo ketone followed by intramolecular cyclization could also yield a fused polycyclic structure.

However, a thorough search of available chemical databases and scholarly articles did not yield any specific instances of these or other cyclization reactions being performed on this compound. The electronic and steric effects of the 2-(3-methylphenyl) substituent may influence the reactivity of the 3-amino group and the C-4 position of the pyridine ring, potentially requiring specific, optimized conditions that have not yet been reported.

Due to the lack of specific experimental data, a data table detailing reaction conditions, catalysts, yields, and product characterization for the incorporation of this compound into polycyclic systems cannot be provided at this time. Further experimental research is needed to explore and document the reactivity of this compound in annulation reactions.

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Structural Confirmation

No experimental data found.

No experimental data found.

No experimental data found.

No experimental data found.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The absorption of ultraviolet and visible light by 2-(3-Methylphenyl)pyridin-3-amine provides insights into its chromophoric system.

The chromophore of this compound is composed of the interconnected π-systems of the pyridine (B92270) ring and the 3-methylphenyl substituent. The electronic transitions observed in the UV-Vis spectrum are typically π → π* and n → π* transitions. The π → π* transitions, which are generally of higher energy and intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings. The n → π* transitions, which are typically of lower energy and intensity, involve the excitation of non-bonding electrons, such as the lone pair on the nitrogen atoms, to antibonding π* orbitals.

A related compound, 1-(3-Amino-6-(2,5-dichlorothiophen-3-yl)-4-phenylfuro[2,3-b]pyridin-2-yl) ethenone, exhibits absorption bands between 250 and 390 nm, which are attributed to π → π* and n → π* transitions within the furo-pyridine portion. researchgate.net This provides a general indication of the spectral region where similar transitions could be expected for this compound.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. It involves the ionization of the molecule and the subsequent analysis of the mass-to-charge ratio of the resulting ions.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound, with a chemical formula of C₁₂H₁₂N₂, the theoretical exact mass can be calculated.

While direct HRMS data for this compound is not available, we can look at a similar compound, 5-(3-Methylphenyl)pyridin-2-amine (C₁₂H₁₂N₂), which has a calculated exact mass of 184.100048391. lookchem.com HRMS analysis of this compound would be expected to yield a measured mass very close to this theoretical value, confirming its elemental composition. For example, HRMS data for more complex 3,5-diaryl-2-aminopyridine derivatives have been reported with high accuracy, demonstrating the utility of this technique in confirming molecular formulas. acs.org

The fragmentation pattern observed in the mass spectrum would also provide valuable structural information. Cleavage of the bond between the two aromatic rings and fragmentation of the pyridine and methylphenyl moieties would produce characteristic fragment ions, further corroborating the proposed structure.

Crystallographic Analysis and Solid-State Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) Studies

To date, the single-crystal X-ray structure of this compound has not been reported in the scientific literature. However, the crystallographic analysis of closely related molecules can provide valuable insights into the expected molecular geometry and solid-state packing.

The molecular geometry of this compound is expected to be non-planar. The dihedral angle between the pyridine and the 3-methylphenyl rings is a key conformational parameter. This angle is determined by a balance of electronic effects (favoring planarity to maximize π-conjugation) and steric effects (favoring a twisted conformation to minimize steric hindrance between the ortho-hydrogens of the two rings).

For example, the crystal structure of N-(3-Methylphenyl)pyrimidin-2-amine, which features a pyrimidine (B1678525) ring instead of a pyridine ring, reveals two independent molecules in the asymmetric unit with significantly different dihedral angles between the aromatic rings (39.00 (8)° and 4.59 (11)°). nist.gov This highlights the conformational flexibility of such biaryl systems. In the solid state, intermolecular forces such as hydrogen bonding and π-π stacking play a crucial role in determining the final conformation. It is anticipated that the amino group of this compound would participate in hydrogen bonding, influencing the crystal packing.

Based on a comprehensive search of available scientific literature and chemical databases, the specific experimental data required to generate an article on the chemical compound “this compound,” as per the detailed outline provided, is not publicly available.

Specifically, no published studies or crystallographic database entries could be located that contain the following essential information for this compound:

Analysis of Crystal Packing and Unit Cell Parameters: Detailed single-crystal X-ray diffraction data, including unit cell dimensions (a, b, c, α, β, γ), crystal system, and space group, have not been reported.

Supramolecular Interactions and Hydrogen Bonding Networks: While the molecular structure suggests the potential for hydrogen bonding, specific characterization of intermolecular hydrogen bonds with geometric parameters (bond lengths and angles) from experimental crystal structure analysis is not available.

Hirshfeld Surface Analysis: Quantitative data from Hirshfeld surface analysis, which details the percentage contributions of different non-covalent interactions, has not been published for this compound.

Polymorphism and Co-crystallization Phenomena: There is no available research detailing studies on different polymorphic forms or co-crystal formation of this compound.

Without this foundational experimental data, it is not possible to construct the requested scientific article focusing on the structural elucidation and spectroscopic characterization as outlined. The generation of the required data tables and detailed research findings is therefore unachievable.

Computational and Theoretical Chemical Investigations of this compound: A Review of Available Data

Despite a comprehensive search of scientific literature and chemical databases, specific computational and theoretical studies focusing solely on the chemical compound this compound are not publicly available at this time. Therefore, it is not possible to provide a detailed article with specific research findings, data tables, and in-depth analysis as requested in the outline.

The exploration for data on "this compound" included targeted searches for studies utilizing Density Functional Theory (DFT), ab initio, and semi-empirical methods. The search aimed to uncover information regarding:

Geometry Optimization and Electronic Structure Prediction: Details on the three-dimensional structure and electronic properties of the molecule.

Vibrational Frequency Calculations: Theoretical data corresponding to FT-IR and FT-Raman spectra.

UV-Vis Spectra Simulation and Electronic Excitation Analysis: Information on the molecule's absorption of ultraviolet and visible light and the nature of its electronic transitions.

Molecular Orbital Theory and Reactivity Analysis: Insights into the compound's chemical behavior based on its molecular orbitals.

While numerous computational studies have been conducted on structurally related compounds, such as isomers and other substituted aminopyridines, the strict requirement to focus exclusively on this compound prevents the inclusion of this analogous data. Presenting findings from different molecules would not be scientifically accurate for the specified subject.

For context, computational chemistry provides powerful tools to predict and understand the properties of molecules. As an example, studies on related aminopyridine derivatives often employ methods like DFT with various basis sets (e.g., B3LYP/6-311G(d,p)) to achieve a detailed understanding of their molecular characteristics. nih.govnih.govnih.govcore.ac.uk These investigations typically yield valuable data on bond lengths, bond angles, dihedral angles, vibrational modes, and electronic properties like HOMO-LUMO energy gaps, which are crucial for assessing the reactivity and potential applications of the compounds. nih.govnih.gov

Should research on this compound become available, a detailed analysis as per the requested outline would be feasible. Researchers interested in this specific molecule may consider initiating new computational studies to fill this knowledge gap.

Computational and Theoretical Chemical Investigations

Molecular Orbital Theory and Reactivity Analysis

Frontier Molecular Orbital (FMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy gap between these orbitals is a crucial parameter for determining molecular stability.

The HOMO represents the electron-donating capability of a molecule. In 2-(3-Methylphenyl)pyridin-3-amine, the HOMO is predominantly localized on the aminopyridine ring system. The presence of the electron-donating amino group significantly raises the energy of the HOMO, indicating a propensity to interact with electrophiles. The 3-methylphenyl substituent also contributes to a lesser extent to the electron density of the HOMO.

Conversely, the LUMO signifies the electron-accepting ability of a molecule. For this compound, the LUMO is primarily distributed over the pyridine (B92270) ring. This distribution suggests that the pyridine moiety is the most probable site for nucleophilic attack. The energy of the LUMO provides insight into the molecule's electron affinity.

Table 1: Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: Specific energy values from dedicated computational studies on this compound are not publicly available in the searched literature.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for predicting sites of intermolecular interactions.

In the MEP map of this compound, the most negative potential (red and yellow regions) is concentrated around the nitrogen atom of the pyridine ring and the nitrogen atom of the amino group, confirming these as the primary sites for electrophilic attack and hydrogen bonding. The hydrogen atoms of the amino group exhibit a positive potential (blue regions), indicating their role as hydrogen bond donors. The aromatic rings show a relatively neutral potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis offers a detailed picture of the bonding and electronic structure within a molecule. It quantifies electron delocalization and hyperconjugative interactions, which contribute to molecular stability.

For this compound, NBO analysis would reveal significant π-π* interactions within the pyridine and phenyl rings, characteristic of aromatic systems. Furthermore, it would quantify the lone pair occupancy of the nitrogen atoms and the nature of the C-N and C-C bonds, providing a deeper understanding of the electronic delocalization between the two ring systems.

Reactivity Indices and Chemical Hardness/Softness

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include chemical potential (μ), chemical hardness (η), and softness (S).

Chemical Hardness (η) is a measure of a molecule's resistance to change in its electron distribution. A large HOMO-LUMO gap generally corresponds to high hardness and low reactivity.

Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability.

Electronegativity (χ) and the electrophilicity index (ω) further characterize the molecule's ability to attract and accept electrons.

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Value |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Data not available |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Data not available |

| Chemical Softness (S) | 1 / η | Data not available |

| Electronegativity (χ) | -μ | Data not available |

| Electrophilicity Index (ω) | μ² / 2η | Data not available |

Note: The calculation of these indices is dependent on the HOMO and LUMO energy values, which are not available in the searched literature for this specific compound.

Intermolecular Interactions and Energy Landscape

The non-covalent interactions of this compound are crucial for understanding its solid-state structure and its interactions with biological targets. The primary intermolecular interactions are expected to be:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the pyridine nitrogen and the amino nitrogen can act as hydrogen bond acceptors. These interactions are expected to play a significant role in the formation of supramolecular structures.

π-π Stacking: The presence of two aromatic rings allows for π-π stacking interactions, which contribute to the stability of crystal packing.

A detailed analysis of the potential energy surface would be necessary to identify the most stable conformations and the energetic barriers between them, providing a complete picture of the molecule's flexibility and preferred spatial arrangements.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions are paramount in determining the solid-state structure and molecular recognition patterns of compounds like this compound. These interactions, though weaker than covalent bonds, govern crystal packing, solubility, and interactions with molecular targets. The primary non-covalent forces at play in this class of compounds include hydrogen bonds, π-π stacking, and van der Waals forces.

Key Interactions in Aminopyridine Structures:

N-H···N Hydrogen Bonds: A dominant interaction in aminopyridines involves the amino group acting as a hydrogen bond donor and the pyridine nitrogen atom acting as an acceptor. This often leads to the formation of centrosymmetric dimers or extended chains in the crystal lattice. mdpi.com

π-π Stacking: The presence of two aromatic rings (the phenyl and pyridine moieties) allows for significant π-π stacking interactions, which contribute to the stabilization of the crystal structure.

C-H···π Interactions: The aromatic C-H bonds can act as weak hydrogen bond donors to the π-systems of adjacent rings, further influencing molecular packing. mdpi.com

N-H···π Interactions: The amino group can also donate a hydrogen bond to the face of an aromatic ring. mdpi.com

Table 1: Common Non-Covalent Interactions in Aminopyridine Derivatives

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Structure |

|---|---|---|---|

| Hydrogen Bond | Amino Group (N-H) | Pyridine Nitrogen (Npyr) | Dimer or chain formation mdpi.com |

| Hydrogen Bond | Aromatic C-H | Pyridine Nitrogen (Npyr) | Supramolecular assembly nih.gov |

| π-π Stacking | Pyridine Ring | Phenyl Ring | Stabilization of packing |

| C-H···π Interaction | Aromatic C-H | Aromatic Ring (π-system) | Consolidation of layers nih.gov |

| N-H···π Interaction | Amino Group (N-H) | Aromatic Ring (π-system) | Diversification of packing motifs mdpi.com |

Atom in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, is a powerful method for analyzing the electron density (ρ) to characterize chemical bonding and intermolecular interactions. mdpi.com AIM analysis can identify the presence of a bond between any two atoms by locating a (3, -1) bond critical point (BCP) on the path between them. The properties of the electron density at this BCP, such as its magnitude and the Laplacian (∇²ρ), reveal the nature of the interaction.

For interactions like those expected in this compound:

Covalent Bonds: Exhibit high electron density and a large, negative Laplacian at the BCP.

Non-Covalent Interactions (e.g., Hydrogen Bonds, van der Waals contacts): Are characterized by low electron density and a small, positive Laplacian at the BCP.

In a study on a manganese complex featuring a ligand with aromatic rings, AIM analysis was employed to definitively identify π-π interactions by locating a BCP corresponding to a C···C interaction between the rings. mdpi.com Similarly, theoretical studies on 2-amino-3-nitropyridine (B1266227) have used related electron density analyses, such as Natural Bond Orbital (NBO) analysis, to investigate intramolecular hydrogen bonding. researchgate.net Such methods allow for a rigorous, quantitative description of the bonding environment, moving beyond simple geometric criteria.

Advanced Computational Modeling

Advanced modeling techniques simulate the behavior of molecules over time or predict their interactions with other entities, providing insights that are inaccessible through static models alone.

Dynamic Simulations (e.g., Molecular Dynamics)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that describes the evolution of the system's conformations.

For a flexible molecule like this compound, which has a key rotatable bond between the phenyl and pyridine rings, MD simulations can:

Explore the conformational landscape and identify low-energy conformers.

Analyze the dynamics of intermolecular interactions, such as the formation and breaking of hydrogen bonds in a solvent.

Provide insights into the stability of different molecular arrangements.

In computational studies of related heterocyclic compounds, such as imidazo[1,2-a]pyridine (B132010) analogues, MD simulations are performed to assess the stability of ligand-receptor complexes derived from docking. researchgate.net These simulations help validate docking poses by showing whether the ligand remains stably bound within the target site over a period of nanoseconds.

In Silico Studies of Molecular Interactions (excluding specific biological outcomes)

In silico methods are used to model molecular interactions computationally, providing a framework for understanding structure-property relationships without the need for wet lab experiments.

The general workflow for a molecular docking study on a compound like this compound would involve the following steps:

Table 2: General Steps in Molecular Docking Methodology

| Step | Description | Common Software/Tools |

|---|---|---|

| 1. Ligand Preparation | The 3D structure of the ligand is generated and optimized to find its lowest energy conformation. Charges and hydrogen atoms are added. | ChemDraw, Avogadro, Schrödinger Maestro |

| 2. Target Preparation | The 3D structure of the target protein is obtained (e.g., from the Protein Data Bank). Water molecules and other non-essential components are often removed, and hydrogen atoms are added. | PDB, Schrödinger Maestro, MOE |

| 3. Binding Site Definition | The region of the target where the ligand is expected to bind is defined. This can be based on the location of a known co-crystallized ligand or predicted by site-finding algorithms. | MOE, AutoDock Tools |

| 4. Docking Simulation | A search algorithm explores various possible orientations and conformations of the ligand within the defined binding site. | AutoDock, MOE-Dock, GOLD |

| 5. Scoring and Analysis | A scoring function estimates the binding affinity for each generated pose. The top-ranked poses are analyzed to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). | MOE, PyMOL, Discovery Studio |

This methodological approach is widely applied in the study of heterocyclic compounds to understand their interaction patterns. nih.govmdpi.comnih.gov For instance, in studies of other aminopyridine derivatives, docking has been used to rationalize observed biological activities by providing a plausible binding mode. nih.gov

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its properties. Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to create a mathematical relationship between chemical structure and a specific activity. researchgate.net The focus here is on the methodology of building such models.

The development of a QSAR model for a series of aminopyridine derivatives would typically follow these steps:

Data Set Assembly: A series of related compounds with measured activity values is collected. This forms the training set for building the model and a test set for validating it.

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, is calculated. These can describe various aspects of the molecule:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, polar surface area (PSA). nih.gov

3D Descriptors: Molecular shape, volume, and fields related to steric and electrostatic properties (used in 3D-QSAR).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that correlates the descriptors with the observed activity. researchgate.net Machine learning algorithms are also increasingly used. nih.gov

Model Validation: The model's predictive power is rigorously tested using the test set of compounds that were not used in its creation. Statistical metrics like the correlation coefficient (r²) and cross-validated correlation coefficient (q²) are used to assess its quality. researchgate.netresearchgate.net

For related heterocyclic systems, 3D-QSAR models have been developed to provide a visual interpretation of the SAR, showing which regions around the molecule should be modified to enhance or decrease activity. researchgate.net These models help medicinal chemists rationally design new compounds with improved properties. researchgate.net

Applications in Advanced Materials and Chemical Catalysis

Ligand Design in Coordination Chemistry

The pyridine-3-amine scaffold is a valuable component in the design of ligands for coordination chemistry. The nitrogen atom of the pyridine (B92270) ring and the exocyclic amine group can act as a bidentate chelate, binding to a metal center to form a stable six-membered ring. The steric and electronic properties of the ligand can be fine-tuned by the substituent on the phenyl ring, in this case, the methyl group at the 3-position.

Synthesis of Metal Complexes Featuring the Pyridin-3-amine Scaffold

The synthesis of metal complexes involving pyridin-3-amine derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve the desired complex. For instance, the synthesis of platinum(II) complexes can be achieved by reacting a derivative of the pyridin-amine ligand with a platinum precursor in a solvent like dichloromethane (B109758) (DCM) at room temperature. acs.org

General synthetic strategies for related pyridine-based complexes often involve a one-pot reaction of the ligand with a metal salt, such as a metal chloride or nitrate. nih.govnih.gov For example, cobalt(III) complexes have been prepared by treating a pyridyldiamine ligand with trans-[Co(Py)4Cl2]Cl in CH2Cl2. nih.gov Similarly, iron(II) complexes can be synthesized by reacting the ligand with FeCl2 in DCM. nih.gov The resulting complexes can then be isolated and purified by techniques like recrystallization or column chromatography. acs.orgnih.gov

Table 1: Examples of Synthesis Conditions for Metal Complexes with Pyridine-Amine Scaffolds

| Metal Ion | Ligand Type | Precursor | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Platinum(II) | Imidazo-pyridine | μ-chloro precursor | DCM | Room Temp, 24h | 31-76% | acs.org |

| Cobalt(III) | Chiral Tripyridyldiamine | trans-[Co(Py)4Cl2]Cl | CH2Cl2 | Dark, 12h | - | nih.gov |

| Iron(II) | Chiral Tripyridyldiamine | FeCl2 | DCM | 4h | 63% | nih.gov |

| Thallium(III) | Pyridine dicarboxylic acid derivative | Tl(NO3)3·3H2O | Water/Methanol | Room Temp, 3h | 78% | nih.gov |

| Copper(I) | Pyridine | CuCl | Ethanol | Reflux, 2h | 41% | jscimedcentral.com |

This table is illustrative of general synthetic methods for related complexes.

Investigation of Coordination Modes and Geometries

The coordination of the 2-(3-Methylphenyl)pyridin-3-amine ligand to a metal center can result in various geometries, largely dictated by the coordination number and the electronic configuration of the metal ion. Common geometries for transition metal pyridine complexes include octahedral, tetrahedral, and square planar. wikipedia.org

For instance, platinum(II) complexes with related cyclometalated ligands often adopt a square-planar coordination geometry. acs.org In such complexes, the central Pt(II) atom is coordinated by two carbon atoms from a C^C* ligand and two nitrogen atoms from a bis(pyrazolyl)borate ligand. acs.org X-ray crystallography is a crucial technique for determining the precise coordination geometry, bond lengths, and angles of these complexes. acs.orgnih.gov

In octahedral complexes, such as those formed with Co(III) or Fe(II), the pyridin-amine ligand can coordinate in different ways. For example, with a pentadentate ligand, the resulting complex can adopt a distorted octahedral geometry. nih.gov The specific geometry is often influenced by steric interactions and electronic factors of the ligand, which can favor a single, most stable conformation. nih.gov For some Tl(III) complexes with pyridine derivatives, geometries such as a disordered square anti-prismatic and a distorted tricapped triangular prism have been observed. nih.gov

Table 2: Selected Bond Lengths and Geometries in Related Metal Complexes

| Complex Type | Metal Center | Geometry | Key Bond Lengths (Å) | Reference |

|---|---|---|---|---|

| Platinum(II) NHC | Pt(II) | Square-Planar | Pt-C: 1.953-2.006, Pt-N: 2.099-2.113 | acs.org |

| Iron(II) Pyridyldiamine | Fe(II) | Distorted Octahedral | Fe-N(amine): 2.236-2.268, Fe-N(pyridyl): 2.163-2.202 | nih.gov |

| Manganese(I) Azabutadiene | Mn(I) | - | Mn-Br: ~2.530 | mdpi.com |

This table presents data from related structures to illustrate typical coordination parameters.

Catalytic Applications

The ability of this compound to act as a ligand for transition metals makes it a candidate for use in various catalytic reactions. The electronic properties of the ligand can influence the reactivity and selectivity of the metal catalyst.

Role in Transition Metal Catalysis (e.g., Mizoroki-Heck reactions)

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an aryl or vinyl halide with an alkene, is a cornerstone of modern organic synthesis. mdpi.com The efficiency of this reaction is highly dependent on the nature of the ligands coordinated to the palladium center. Pyridine-containing ligands have been explored in this context.

While direct studies on this compound in Mizoroki-Heck reactions are not extensively documented, related structures show significant promise. For example, palladium complexes of Schiff bases derived from nitrophenylpyrazoles have shown high activity and selectivity in the Mizoroki-Heck coupling of styrene (B11656) with iodobenzene. researchgate.net The use of 2-(o-tolyl) pyridine as a ligand has been shown to significantly improve the efficiency of ruthenium-catalyzed ketone-directed ortho-arylation. researchgate.net Furthermore, nickel-catalyzed versions of the Mizoroki-Heck reaction have been developed for synthesizing phenanthridinone derivatives, demonstrating that other transition metals can also be employed. acs.org A rhodium-catalyzed asymmetric reductive Heck reaction has also been reported for the synthesis of 3-substituted tetrahydropyridines. organic-chemistry.org These examples suggest that complexes of this compound could be effective catalysts for C-C bond formation reactions.

Table 3: Examples of Mizoroki-Heck and Related Cross-Coupling Reactions

| Catalyst/Ligand System | Reaction Type | Substrates | Key Feature | Reference |

|---|---|---|---|---|

| Pd[P(t-Bu)3]2 | Mizoroki-Heck | [Ph2SRfn][OTf] + Alkenes | Acid improves reaction, base inhibits it | rsc.org |

| [Pd2Cl4(ligand)2] | Mizoroki-Heck | Styrene + Iodobenzene | High activity and selectivity | researchgate.net |

| Ru-catalyst + 2-(o-tolyl) pyridine | ortho-Arylation | Aryl-alkyl ketones + Arylboronic acid esters | Ligand enhances C-H arylation | researchgate.net |

| NiI2 + Chiral bipyridine | Intramolecular Mizoroki-Heck | Aryl halides | Synthesis of quaternary stereocenters | acs.org |

| [Rh(cod)OH]2 + (S)-Segphos | Asymmetric Reductive Heck | Arylboronic acids + Dihydropyridine | High yield and enantioselectivity | organic-chemistry.org |

This table highlights various catalytic systems and their applications in cross-coupling reactions.

Organic Catalysis and Organocatalysis

Beyond its role as a ligand in metal-catalyzed reactions, the pyridin-amine scaffold has potential in the realm of organocatalysis. Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The basic nitrogen of the pyridine and the amine group can potentially act as a Lewis base or Brønsted base catalyst.

A relevant example is the use of isothiourea catalysts for the enantioselective dearomatization of pyridinium (B92312) salts. rsc.org In this process, a chiral tertiary amine Lewis base catalyst generates a C(1)-ammonium enolate, which then reacts with the pyridinium salt. rsc.org This demonstrates a strategy for the functionalization of the pyridine ring through an organocatalytic pathway. While this compound itself may not be the primary catalyst, its derivatives could be designed to act as organocatalysts or as scaffolds to which catalytic moieties are attached.

Optoelectronic Material Development

The photophysical properties of metal complexes are of great interest for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs). The ligands play a crucial role in tuning the emission color, quantum yield, and lifetime of the excited state.

Platinum(II) complexes, in particular, have been extensively studied for their phosphorescent properties. acs.org Novel square-planar platinum(II) complexes featuring cyclometalating ligands derived from imidazopyridines have been synthesized and shown to be efficient green-blue light emitters. acs.org These complexes exhibit photoluminescence quantum yields between 32% and 56% in a PMMA matrix. acs.org The absorption and emission properties can be tuned by modifying the substituents on the ligands. For example, the introduction of a methylphenyl group can cause a blue-shift in the absorption spectra. acs.org The investigation of these complexes at low temperatures (77 K) reveals vibronic progressions in their emission spectra, providing insight into the nature of the emissive state. acs.org The promising photophysical properties of these related compounds suggest that complexes incorporating the this compound ligand could also be valuable candidates for the development of new phosphorescent materials for OLED applications.

Table 4: Photophysical Properties of Related Platinum(II) Complexes

| Complex | Emission Maxima (in PMMA, RT) | Emission Maxima (in 2-MeTHF, 77K) | PLQY (in PMMA) | Reference |

|---|---|---|---|---|

| 5a | 435, 458, 483 nm | 422, 448, 478, 510 nm | 48% | acs.org |

| 5b | - | - | 32% | acs.org |

| 5c | - | - | 49% | acs.org |

| 5d | - | - | 56% | acs.org |

| 5e | 435, 458, 483 nm | 422, 448, 478, 510 nm | 40% | acs.org |

Data adapted from a study on phenyl imidazopyridine-based Pt(II) complexes, where 5b contains a 3-methylphenyl substituent. PLQY = Photoluminescence Quantum Yield. RT = Room Temperature.

Q & A

Q. What are the primary synthetic routes for 2-(3-Methylphenyl)pyridin-3-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via cross-coupling reactions or multi-step organic transformations. For example, Suzuki-Miyaura coupling of 3-nitro-2-chloropyridine with 3-methylphenylboronic acid, followed by nitro-group reduction, yields this compound . Reaction temperature (e.g., 80°C for condensation steps) and solvent choice (e.g., ethanol for recrystallization) critically affect purity and yield (56–87%) . Optimizing stoichiometry and catalyst loading (e.g., Pd-based catalysts for cross-coupling) can mitigate side reactions and improve scalability.

Q. What analytical techniques are essential for confirming the purity and structure of this compound?

Key methods include:

- LC-MS (ESI) : To confirm molecular ion peaks (e.g., m/z 302 [M-H]⁻ for derivatives) and assess purity .

- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹ and aromatic C=C vibrations) .

- Melting Point Analysis : Sharp melting ranges (e.g., 149–173°C for analogs) indicate crystallinity and purity .

- ¹H/¹³C NMR : Resolves aromatic proton environments (e.g., pyridine vs. methylphenyl substituents) and validates regiochemistry .

Q. How can researchers safely handle this compound given its potential hazards?

While specific safety data for this compound is limited, analogs with similar structures (e.g., halogenated pyridin-amines) require:

- PPE : Gloves, lab coats, and eye protection to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of fine powders.

- Storage : Inert atmospheres (N₂/Ar) and dark conditions to prevent degradation .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized for synthesizing aryl-substituted pyridin-3-amine derivatives?

Key parameters include:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced electron-deficient aryl coupling .

- Base Choice : K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Microwave Assistance : Reduces reaction time (e.g., from 24 hrs to 2–4 hrs) and improves regioselectivity in halogenated analogs . Post-coupling reduction (e.g., H₂/Pd-C or NaBH₄) converts nitro or cyano intermediates to amines .

Q. What strategies address low yields in the synthesis of halogenated pyridin-3-amine analogs?

- Protecting Groups : Use Boc or Fmoc groups to shield reactive amines during harsh reactions.

- Radical Arylation : For sterically hindered substrates, employ arylhydrazine radicals to improve access to ortho-substituted products (isolated yields up to 30% for 2-(2-chlorophenyl)pyridin-3-amine) .

- Parallel Screening : Test solvent mixtures (e.g., THF:H₂O) and additives (e.g., phase-transfer catalysts) to enhance solubility .

Q. How do substituents on the phenyl ring affect the compound’s physicochemical and biological properties?

- Electron-Withdrawing Groups (e.g., -CF₃) : Increase metabolic stability but may reduce solubility (logP >3) .

- Methoxy Groups : Enhance hydrogen-bonding potential, improving target binding (e.g., COX-2 inhibition in imidazo-pyridin-amine derivatives) .

- Halogens (e.g., -Cl) : Modulate π-π stacking in protein binding pockets, as seen in menin-inhibitor complexes . Computational modeling (DFT or MD simulations) can predict substituent effects on bioactivity .

Methodological Resources

- Crystallographic Refinement : Use SHELXL for high-resolution X-ray data analysis. Key settings include TWIN commands for twinned crystals and HKLF 4 for intensity integration .

- Spectral Data Interpretation : Compare experimental IR/NMR peaks with simulated spectra (e.g., Gaussian 16) to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.